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Compound Name:
6-cyano-1H-indole-3-carboxylic

Acid

Cat. No.: B176280 Get Quote

Introduction to 6-cyano-1H-indole-3-carboxylic
acid
Chemical Identity and Structure
6-cyano-1H-indole-3-carboxylic acid is a bifunctional indole derivative. Its structure

incorporates a planar indole bicyclic system, a carboxylic acid at the C3 position, and a nitrile

group at the C6 position. This specific arrangement of functional groups imparts unique

electronic and chemical properties, making it a valuable building block in synthetic chemistry.

Key Identifiers:

IUPAC Name: 6-cyano-1H-indole-3-carboxylic acid[1]

CAS Number: 174500-88-0[2][3][4]

Molecular Formula: C₁₀H₆N₂O₂[1]

Molecular Weight: 186.17 g/mol [1][3]

Caption: Molecular Structure of 6-cyano-1H-indole-3-carboxylic acid.
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Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous

natural products and synthetic drugs. The presence of the carboxylic acid provides a handle for

amide bond formation, while the cyano group can act as a hydrogen bond acceptor or be

transformed into other functional groups like amines or tetrazoles. This makes 6-cyano-1H-
indole-3-carboxylic acid a versatile intermediate for creating libraries of compounds for

screening and development. It is widely regarded as a useful research chemical for these

purposes.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 6-cyano-1H-indole-3-carboxylic acid, ¹H and ¹³C NMR provide

definitive information on the substitution pattern and electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition
The following protocol ensures high-quality, reproducible NMR data. The choice of DMSO-d₆ as

a solvent is critical; its ability to form hydrogen bonds with the carboxylic acid and N-H protons

prevents rapid proton exchange, allowing for their clear observation in the ¹H NMR spectrum.

Sample Preparation: Accurately weigh 5-10 mg of 6-cyano-1H-indole-3-carboxylic acid.

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆). Ensure complete dissolution by gentle vortexing.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover a range of -2 to 14 ppm.

Acquire 16-32 scans with a relaxation delay of 2 seconds.

Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) for spectral calibration.

¹³C NMR Acquisition:
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Acquire a proton-decoupled spectrum with a spectral width of 0 to 200 ppm.

Accumulate 1024-2048 scans to achieve an adequate signal-to-noise ratio.

Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a precise map of the proton environments. The aromatic

region is particularly informative, with distinct signals for each proton on the indole core. The

electron-withdrawing nature of the cyano and carboxylic acid groups significantly influences the

chemical shifts.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale for
Assignment

H-N1 (Indole NH) ~12.5 Broad Singlet -

Acidic proton,

broadened by

hydrogen

bonding and

quadrupole

effects from

nitrogen.

Appears far

downfield.

COOH ~12.3 Broad Singlet -

Highly

deshielded acidic

proton of the

carboxylic acid,

exchanges with

water.

H-2 ~8.2
Singlet (or

narrow doublet)
J ≈ 2-3 Hz

Located between

the indole

nitrogen and the

C3-carboxyl

group.

Deshielded. May

show small

coupling to N-H.

H-4 ~8.1 Doublet J ≈ 8.5 Hz

Ortho-coupled to

H-5. Deshielded

by proximity to

the pyrrole ring

fusion.

H-7 ~8.0 Singlet (or

narrow doublet)

J ≈ 1-2 Hz Adjacent to the

electron-

withdrawing

cyano group at
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C6. Appears as a

near-singlet due

to small meta

coupling.

H-5 ~7.6
Doublet of

Doublets
J ≈ 8.5, 1.5 Hz

Ortho-coupled to

H-4 and meta-

coupled to H-7.

Note: Predicted values are based on analysis of similar indole structures and substituent

effects. Actual experimental values may vary slightly.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the carbon skeleton. The chemical shifts are highly sensitive to

the electronic effects of the attached functional groups. The nitrile and carboxyl carbons are

particularly easy to identify due to their characteristic downfield shifts.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale for Assignment

C=O (Carboxyl) ~165
Characteristic chemical shift

for a carboxylic acid carbon.[5]

C-7a ~138
Bridgehead carbon adjacent to

the indole nitrogen.

C-3a ~128
Bridgehead carbon adjacent to

the C3 position.

C-2 ~127
Deshielded by the adjacent

nitrogen and carboxyl group.

C-5 ~125
Aromatic CH carbon on the

benzene ring.

C-4 ~122
Aromatic CH carbon on the

benzene ring.

C≡N (Nitrile) ~119
Typical range for a nitrile

carbon.[5]

C-7 ~115

Aromatic CH carbon adjacent

to the cyano-substituted

carbon.

C-3 ~108
Shielded carbon bearing the

carboxylic acid group.

C-6 ~105

Carbon atom directly attached

to the electron-withdrawing

cyano group.

Note: These predictions are based on established chemical shift ranges for indole derivatives

and functional groups.[6]
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IR spectroscopy is an essential technique for identifying the functional groups within a

molecule. For 6-cyano-1H-indole-3-carboxylic acid, IR provides clear evidence for the N-H,

O-H, C=O, and C≡N functionalities.

Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample

preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with isopropanol and performing a background scan.

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR

crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation
The IR spectrum is dominated by strong, characteristic absorptions that confirm the molecular

structure.
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Wavenumber
(cm⁻¹)

Functional Group Vibration Type
Rationale for
Assignment

3300-2500 O-H (Carboxylic Acid) Stretching

A very broad and

strong absorption,

characteristic of the

hydrogen-bonded

dimer of a carboxylic

acid.[5]

~3350 N-H (Indole) Stretching

A moderately sharp

peak, often

superimposed on the

broad O-H stretch.[7]

~2230 C≡N (Nitrile) Stretching

A sharp, strong

absorption in a

relatively clean region

of the spectrum,

providing definitive

evidence for the

cyano group.[5][8]

~1710 C=O (Carboxylic Acid) Stretching

A very strong, sharp

absorption, typical for

a hydrogen-bonded

(dimeric) carboxylic

acid.[5]

1600-1450 C=C (Aromatic) Stretching

Multiple sharp peaks

corresponding to the

indole ring system.

~1250 C-O Stretching

Strong absorption

associated with the

carboxylic acid C-O

bond.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight and fragmentation pattern of a

molecule, offering the final piece of evidence for structural confirmation.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like

carboxylic acids, minimizing fragmentation and clearly showing the molecular ion.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to

maximize information. The negative mode is often superior for carboxylic acids.

Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an

accurate mass measurement to within 5 ppm.

Fragmentation (MS/MS): If desired, select the molecular ion and subject it to collision-

induced dissociation (CID) to obtain fragmentation data.

HRMS (ESI) Workflow

Sample Prep
(Dilute Solution) Syringe Infusion Electrospray

Ionization (ESI)
High-Res Detection

(TOF / Orbitrap)
Data Analysis

(Accurate Mass)

Click to download full resolution via product page

Caption: Experimental workflow for HRMS analysis.

Mass Spectral Data and Interpretation
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The HRMS data provide the elemental composition, while the fragmentation pattern reveals

structural motifs.

Molecular Formula: C₁₀H₆N₂O₂

Calculated Exact Mass: 186.0429

Expected Ions:

Positive Mode ([M+H]⁺): m/z 187.0502

Negative Mode ([M-H]⁻): m/z 185.0356

A key fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid, a

common and energetically favorable process.

[M-H]⁻
m/z 185.0356

Fragment Ion
m/z 141.0451

- CO₂ (44 Da)

Click to download full resolution via product page

Caption: Primary fragmentation pathway in negative ion mode MS.

Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of all data. Each

technique provides a unique piece of the puzzle, and together they offer an unambiguous

confirmation of the structure of 6-cyano-1H-indole-3-carboxylic acid.

MS confirms the elemental formula (C₁₀H₆N₂O₂) and molecular weight (186.17).

IR definitively identifies the key functional groups: N-H, O-H, C≡N, and C=O.
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¹³C NMR confirms the presence of 10 unique carbons, including the distinct signals for the

carboxyl, nitrile, and aromatic carbons.

¹H NMR reveals the precise connectivity and spatial relationship of the 6 protons, confirming

the 3,6-disubstitution pattern on the indole core.

The combined data are fully consistent with the proposed structure and leave no room for

ambiguity regarding its identity and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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